![molecular formula C17H12FNO B5611473 2-fluoro-N-2-naphthylbenzamide CAS No. 299418-38-5](/img/structure/B5611473.png)
2-fluoro-N-2-naphthylbenzamide
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Fluoro-N-2-naphthylbenzamide, such as N-fluorobenzamides, can involve multistep reactions including the formation of nitrogen-centered radicals, hydrogen atom transfer, and cycloaddition reactions. For example, N-fluorobenzamides have been synthesized through a formal [4+2] cycloaddition reaction with maleic anhydride, producing fluorescent aminonaphthalic anhydrides (Lu et al., 2022).
Molecular Structure Analysis
The molecular structure of this compound and related compounds can be characterized by techniques such as X-ray crystallography. For instance, the study of similar fluorinated benzamides has revealed specific orientations of functional groups and intermolecular interactions, including hydrogen bonding and fluorine contacts, which contribute to their stability and reactivity (Akinboye et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of this compound can be influenced by the presence of the fluorine atom, which is electronegative and can affect the electron density around the molecule. Fluorine substituents can participate in various chemical reactions, such as the formation of fluoronium ions through interactions with fluoride, showcasing the versatility of fluorinated compounds in chemical synthesis (Wang et al., 2004).
Future Directions
The future directions in the research and application of “2-fluoro-N-2-naphthylbenzamide” and similar fluorinated compounds could involve further exploration of their synthesis, structural analysis, and potential applications. For instance, the development of more efficient synthetic methods for fluorinated nucleosides is an area of ongoing research . Additionally, the study of the opto-electrical properties of similar compounds is a promising field .
properties
IUPAC Name |
2-fluoro-N-naphthalen-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO/c18-16-8-4-3-7-15(16)17(20)19-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKKCSLGWKJBKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298042 | |
Record name | 2-Fluoro-N-2-naphthalenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201298042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203969 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
299418-38-5 | |
Record name | 2-Fluoro-N-2-naphthalenylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299418-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-N-2-naphthalenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201298042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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